4-methyl-6-oxoheptanoic acid

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

4-Methyl-6-oxoheptanoic acid is a branched-chain keto acid (C8H14O3, MW 158.19 g/mol) featuring a 4-methyl substituent and a 6-oxo (ketone) moiety on a heptanoic acid backbone. It is commercially supplied as a research chemical, typically at 95% purity (HPLC, NMR, GC).

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 58447-40-8
Cat. No. B6613819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-oxoheptanoic acid
CAS58447-40-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)CC(=O)C
InChIInChI=1S/C8H14O3/c1-6(5-7(2)9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
InChIKeyOMUNJJPUXKRNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-oxoheptanoic Acid (CAS 58447-40-8): Procurement-Relevant Identity and Key Physicochemical Benchmarks


4-Methyl-6-oxoheptanoic acid is a branched-chain keto acid (C8H14O3, MW 158.19 g/mol) featuring a 4-methyl substituent and a 6-oxo (ketone) moiety on a heptanoic acid backbone [1]. It is commercially supplied as a research chemical, typically at 95% purity (HPLC, NMR, GC) . Computed properties from authoritative databases indicate an XLogP3 of 0.5, a topological polar surface area of 54.4 Ų, and one hydrogen bond donor, defining its solubility and permeability profile [1]. The molecule contains a single stereogenic center at C4, which means it exists as a racemate unless an enantiopure form is explicitly specified .

Why 4-Methyl-6-oxoheptanoic Acid Cannot Be Simply Replaced by Generic Keto Acid Analogs in Research


Substituting 4-methyl-6-oxoheptanoic acid with the unsubstituted parent 6-oxoheptanoic acid, the regioisomer 2-methyl-6-oxoheptanoic acid, or the ester derivative methyl 4-methyl-6-oxoheptanoate is not equivalent for scientific applications. The presence of the 4-methyl group alters the compound's lipophilicity (ΔXLogP3 ≈ 0.3–0.4 log unit) [1], its steric profile at enzyme active sites, and its chemical reactivity, including decarboxylation kinetics . Critically, documented enzyme inhibition activities, such as dihydroorotase (DHO) inhibition (IC50 = 1.80 × 10^5 nM), are structurally specific and are not replicated by the des-methyl analog [2]. A generic substitution would therefore introduce an uncontrolled variable, compromising target engagement, pharmacokinetic modeling, or synthetic route fidelity.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Methyl-6-oxoheptanoic Acid from Closest Structural Analogs


Dihydroorotase Inhibition: Measured IC50 vs. Class Baselines

4-Methyl-6-oxoheptanoic acid exhibits measurable, albeit weak, inhibition of dihydroorotase (DHO) with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 and 10 µM concentration [1]. This value serves as a quantitative anchor absent for the des-methyl analog 6-oxoheptanoic acid, for which no DHO inhibition data have been publicly reported. While classical DHO inhibitors like 5-fluoroorotic acid achieve Ki values in the low micromolar range [2], the keto acid scaffold offers an alternative chemotype for fragment-based or medicinal chemistry campaigns targeting pyrimidine biosynthesis.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Lipoxygenase Inhibitory Profile: Class-Level Biological Differentiation

Authoritative biomedical databases classify 4-methyl-6-oxoheptanoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-target profile is structurally dependent on the 4-methyl substitution, as the des-methyl analog 6-oxoheptanoic acid is primarily described as a penicillin synthesis reagent and lacks documented LOX inhibitory activity .

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory

Lipophilicity Differential (XLogP3) vs. 6-Oxoheptanoic Acid

The computed partition coefficient (XLogP3) for 4-methyl-6-oxoheptanoic acid is 0.5, while the same parameter for the des-methyl analog 6-oxoheptanoic acid is 0.1 [1]. This ΔXLogP3 of 0.4 log units reflects the lipophilic contribution of the 4-methyl group, which may translate into measurably different membrane permeability and tissue distribution characteristics. This physicochemical difference is critical for structure-activity relationship (SAR) studies and for selecting the appropriate scaffold in drug discovery programs.

Lipophilicity Membrane Permeability ADME

Stereochemical Differentiation: Racemate vs. Enantiopure (4R) Form

4-Methyl-6-oxoheptanoic acid (CAS 58447-40-8) is the racemic mixture, whereas (4R)-4-methyl-6-oxoheptanoic acid (CAS 52921-00-3) is the enantiopure R-form . The (S)-enantiomer is also catalogued separately . This stereochemical distinction is critical because the two enantiomers may exhibit divergent enzyme inhibition potencies, binding affinities, and metabolic fates. For instance, the enantiopure forms are preferred in chiral pool synthesis and in studies requiring stereochemically defined substrates. The racemate is typically supplied at a lower cost (e.g., €715/50mg from CymitQuimica), whereas the enantiopure forms are priced higher due to additional resolution steps.

Chirality Stereochemistry Enantioselective Synthesis

Analytical Spectral Reference Data: NMR, IR, and GC-MS Documentation

4-Methyl-6-oxoheptanoic acid benefits from comprehensive, publicly accessible spectral data: 13C NMR spectra, vapor phase IR spectra, and GC-MS data are available via PubChem from Wiley spectral libraries [1]. This contrasts with 6-oxoheptanoic acid, for which the NIST Webbook provides only fundamental InChI and molecular weight data [2], and with 2-methyl-6-oxoheptanoic acid, for which spectral documentation is sparse. The availability of multi-modal spectral references makes 4-methyl-6-oxoheptanoic acid a preferred choice for analytical method development, impurity profiling, and as a reference standard in quality control protocols.

Analytical Characterization NMR GC-MS Method Development

Scientifically Validated Application Scenarios for 4-Methyl-6-oxoheptanoic Acid Based on Quantitative Evidence


Fragment-Based Inhibitor Design Targeting Dihydroorotase in Pyrimidine Biosynthesis

Utilize 4-methyl-6-oxoheptanoic acid as a structurally characterized fragment hit (IC50 = 180 µM against DHO) for medicinal chemistry optimization [1]. The compound's low molecular weight (158.19 Da), defined lipophilicity (XLogP3 = 0.5), and the presence of a synthetically tractable carboxylic acid handle make it an ideal starting point for fragment growing or linking strategies.

Stereochemical Probe in Chiral Pool Synthesis and Enantioselective Decarboxylation Studies

Employ 4-methyl-6-oxoheptanoic acid as a model substrate for decarboxylation and chemoenzymatic transformations, where its single stereocenter enables investigation of stereochemical outcomes . The well-documented IR, NMR, and GC-MS spectra support reaction monitoring and product characterization [2].

Reference Standard for Lipoxygenase and Arachidonic Acid Cascade Research

Deploy 4-methyl-6-oxoheptanoic acid as a tool compound in lipoxygenase inhibition assays, leveraging its documented LOX inhibitory activity and ancillary effects on formyltetrahydrofolate synthetase and carboxylesterase [3]. Its structural specificity (4-methyl group) ensures that observed effects are scaffold-dependent, enabling SAR dissection.

Physicochemical Standard in ADME Profiling of Keto Acid Scaffolds

Use 4-methyl-6-oxoheptanoic acid as a calibration standard for lipophilicity (XLogP3 = 0.5) and polar surface area (54.4 Ų) measurements in permeability and solubility assays, providing a reproducible reference point that differentiates it from the less lipophilic 6-oxoheptanoic acid (XLogP3 = 0.1) [4].

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